Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Description
Properties
Molecular Formula |
C16H15ClN2O3S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-3-23-15-11(8-18)12(9-4-6-10(17)7-5-9)13(14(20)19-15)16(21)22-2/h4-7,12-13H,3H2,1-2H3,(H,19,20) |
InChI Key |
WKEUIGQOEPOIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Annulation with Modified Substrates
The tetrahydropyridine core can be constructed via a Hantzsch-like reaction, adapted to accommodate the compound’s substituents. A representative protocol involves:
-
Reactants : Ethyl acetoacetate, 4-chlorobenzaldehyde, ammonium acetate, and methyl cyanoacetate.
-
Mechanism :
-
Modifications :
Optimization :
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Replacing ammonium acetate with urea increases yield from 45% to 62% by reducing side reactions.
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Solvent screening shows DMF outperforms ethanol due to better solubility of intermediates (Table 1).
Table 1: Solvent Screening for Cyclocondensation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 62 | 95 |
| Ethanol | 45 | 88 |
| THF | 38 | 82 |
Stepwise Assembly via β-Keto Ester Intermediates
Intermediate Synthesis: Ethyl 3-(4-Chlorophenyl)-2-Cyano-4-Oxopentanoate
A β-keto ester intermediate is synthesized through:
Cyclization and Thiolation
-
Ring Closure :
-
Ethylsulfanyl Functionalization :
Challenges :
-
Competing oxidation of the ethylsulfanyl group necessitates inert atmospheres (N/Ar).
-
Column chromatography (SiO, hexane/EtOAc 3:1) is required to isolate the product (purity >98%).
Transition Metal-Catalyzed Coupling Strategies
Suzuki-Miyaura Coupling for 4-Chlorophenyl Incorporation
Late-stage introduction of the 4-chlorophenyl group via cross-coupling:
Cyanide Displacement via Pd-Catalyzed Cyanation
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce reaction times and improve atom economy:
Catalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) enable enantioselective cyclization:
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that compounds similar to methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate show promising antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest potential applications in treating bacterial infections, especially those resistant to conventional antibiotics.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors. Notably, it has shown effectiveness against influenza virus strains in laboratory settings.
Anticancer Activity
One of the most compelling applications of this compound lies in its anticancer properties. Research has demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Targeting enzymes involved in cell proliferation.
- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
- Cell Cycle Arrest : Inducing cell cycle arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings indicate that this compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Comparative Analysis with Related Compounds
To further elucidate the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer activity | Different substituents |
| Compound B | Anticonvulsant | Action on glutamate receptors |
| Compound C | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and ethylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and functional implications.
Structural Comparisons
Key Observations :
- Core Ring : The target compound’s tetrahydropyridine ring differs from the pyrimidine cores in C430-5302 and the ethyl 4-(3-chlorophenyl) derivative. Pyrimidine derivatives have two nitrogen atoms in the ring, enhancing hydrogen-bonding capacity compared to pyridine analogs .
Physicochemical Properties
Key Observations :
- Lipophilicity : The ethylsulfanyl group in the target compound likely contributes to a higher logP (~3.9) compared to the ethyl 4-(3-chlorophenyl) derivative (~2.8), aligning with sulfur’s hydrophobic character. C430-5302’s logP (3.94) reflects its dual chlorophenyl and piperazinyl groups .
- Hydrogen Bonding: All three compounds have two H-bond donors (amide NH and ester carbonyl), but the target compound and C430-5302 feature six acceptors (vs. five in the pyrimidine derivative), enhancing solubility in polar solvents .
Functional Implications
- Bioactivity : The piperazinyl group in C430-5302 may enhance binding to neurotransmitter receptors, while the ethylsulfanyl group in the target compound could improve membrane permeability .
- Conformational Flexibility : The tetrahydropyridine ring in the target compound may adopt puckered conformations (as defined by Cremer and Pople ), influencing interactions with biological targets. In contrast, pyrimidine derivatives like C430-5302 exhibit planar or slightly puckered rings due to the dual nitrogen atoms .
Biological Activity
Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 350.81 g/mol
Antimicrobial Activity
Research has demonstrated that compounds similar to methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyridine can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds displaying moderate to strong activity against these pathogens .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may enhance cognitive function .
In addition to AChE inhibition, this compound has been noted for its urease inhibitory activity. Urease inhibitors are of particular interest in treating infections caused by urease-producing bacteria .
Synthesis Methods
The synthesis of methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine derivatives typically involves multi-step reactions that include the formation of the tetrahydropyridine ring and subsequent modifications to introduce the cyano and ethylsulfanyl groups. Common methodologies include:
- Condensation Reactions : Utilizing starting materials such as ethyl 2-cyanothioacetate and various aldehydes.
- Cyclization : Forming the tetrahydropyridine structure through cyclization techniques under acidic or basic conditions.
Study 1: Antibacterial Efficacy
A study evaluating a series of synthesized tetrahydropyridine derivatives found that certain modifications significantly enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The presence of chloro and ethylsulfanyl groups was particularly beneficial in increasing potency .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 18 |
| Methyl Tetrahydropyridine | E. coli | 12 |
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of synthesized compounds based on the tetrahydropyridine framework. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors used in clinical settings.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound X | Acetylcholinesterase | 0.63 |
| Compound Y | Urease | 1.21 |
Q & A
Q. What are the critical considerations for optimizing the synthesis of methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions such as solvent choice, temperature, and catalyst selection. For analogous tetrahydropyridine derivatives, cyclization steps often use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates . Temperature gradients (e.g., reflux vs. room temperature) significantly affect yields by minimizing side reactions like hydrolysis of the cyano or ethylsulfanyl groups. Catalytic agents (e.g., p-toluenesulfonic acid for cyclization) can accelerate reaction kinetics .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR: H and C NMR are critical for verifying substituent positions. For example, the ethylsulfanyl group’s methylene protons appear as a triplet (δ ~2.5–3.0 ppm), while the 4-chlorophenyl group shows aromatic protons as a doublet (δ ~7.2–7.5 ppm) .
- IR: Peaks at ~2200 cm confirm the cyano group, while carbonyl stretches (C=O) appear at ~1700 cm .
- MS: High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the loss of ethylsulfanyl or chlorine moieties .
Q. What are the recommended protocols for crystallographic characterization of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) requires slow evaporation of a saturated solution in solvents like ethanol or acetonitrile. Key parameters include:
- Unit cell dimensions : Triclinic or monoclinic systems are common for tetrahydropyridine derivatives (e.g., Å, Å for analogous structures) .
- Data collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) at 293 K. Refinement with SHELXL typically achieves .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl and ethylsulfanyl groups influence reactivity in functionalization reactions?
Methodological Answer: The electron-withdrawing chlorine atom on the phenyl ring directs electrophilic substitution to the para position, while the ethylsulfanyl group acts as a weak electron donor via resonance. Steric hindrance from the ethylsulfanyl group may slow nucleophilic attacks at the 6-position. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity in reactions like cross-coupling or oxidation .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
Methodological Answer: Discrepancies in IC values or binding affinities often arise from assay conditions (e.g., pH, solvent). For kinase inhibition studies:
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate results.
- Control for solvent effects (e.g., DMSO concentrations ≤1% v/v) to avoid protein denaturation .
- Molecular docking (AutoDock Vina) can reconcile conflicting data by modeling interactions with active sites, accounting for conformational flexibility .
Q. How can computational modeling predict metabolic pathways or degradation products of this compound?
Methodological Answer:
- Metabolism Prediction : Tools like Meteor (Lhasa Ltd.) simulate phase I/II transformations. The ethylsulfanyl group is prone to oxidative cleavage (e.g., CYP450-mediated S-oxidation), while the cyano group may hydrolyze to an amide .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS analysis identifies hydrolytic or photolytic degradation products. For example, ester hydrolysis under basic conditions yields carboxylic acid derivatives .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzymatic systems?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectrophotometry to measure values under pseudo-first-order conditions.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .
- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by substituting amino acids (e.g., Ala-scanning) and measuring activity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
